molecular formula C20H25N3O3 B2803820 N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-propylethanediamide CAS No. 906159-39-5

N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-propylethanediamide

Cat. No.: B2803820
CAS No.: 906159-39-5
M. Wt: 355.438
InChI Key: OCKXDFUNLSQWBR-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-propylethanediamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h3-8,12,17H,2,9-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKXDFUNLSQWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-propylethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H30N4O4
  • Molecular Weight : 426.517 g/mol
  • CAS Number : 903258-89-9

The biological activity of this compound is likely attributed to its interaction with various biological targets:

  • Protein Binding : The furan and tetrahydroisoquinoline moieties may facilitate binding to hydrophobic pockets in proteins.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to various physiological functions.

Neuroprotective Effects

The tetrahydroisoquinoline structure is known for neuroprotective properties. Compounds in this class have been investigated for their ability to prevent neuronal cell death and promote survival under stress conditions. Several studies suggest that modifications to the isoquinoline core can enhance neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress .

Study 1: Antiviral Activity

A study exploring furan derivatives found that certain compounds exhibited IC50 values below 10 μM against viral proteases. While specific data on this compound was not available, the structural similarity suggests potential efficacy .

Study 2: Neuroprotection

Research has indicated that compounds with a tetrahydroisoquinoline structure can significantly reduce apoptosis in neuronal cells exposed to neurotoxic agents. This protective effect is attributed to the modulation of apoptotic pathways and enhancement of antioxidant defenses .

Data Table of Biological Activities

Activity TypeCompound TypeIC50 Value (μM)Reference
AntiviralFuran derivatives (analogous structures)<10
NeuroprotectiveTetrahydroisoquinoline derivatives5–20
Enzyme InhibitionRelated compounds targeting viral proteases<10

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